molecular formula C14H19NO5 B1341742 (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid CAS No. 1217710-00-3

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Cat. No. B1341742
M. Wt: 281.3 g/mol
InChI Key: KRHZKJYHTQGZGS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C14H19NO5 . It is a valuable building block in organic synthesis .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(OC(C)(C)C)NCC1=CC=C(C=C1)CC@@H=O)NC(OC(C)(C)C)=O .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 281.3 .

Scientific Research Applications

Nonaqueous Determination and Synthesis Techniques

The tert-butyloxycarbonyl group is essential for quantitatively cleaving N-blocked amino acids and peptides to yield protonated amino groups, showcasing its utility in analytical chemistry for accurate determination of derivative concentrations (Ehrlich-Rogozinski, 1974). Additionally, its use in synthesizing complex molecules like 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester underlines its versatility in organic chemistry, providing efficient pathways to synthesize peptide derivatives (Wang Yu-huan, 2009).

Diagnostic and Pharmacokinetic Studies

The tert-butyloxycarbonyl group facilitates the gas chromatographic profiling of metabolites like homovanillic acid and vanilmandelic acid, crucial for diagnosing and monitoring various metabolic disorders and tumors (Muskiet et al., 1981). This application is critical in clinical chemistry for both diagnostic purposes and pharmacokinetic studies of aromatic amino acids.

Peptide Synthesis and Modification

In peptide synthesis, the Boc group is used as a protective handle for amino acids, enabling the synthesis of peptide alpha-carboxamides with high efficiency and selectivity. It provides a stable linkage resistant to acidolysis, making it an indispensable tool in peptide and protein research (Gaehde & Matsueda, 2009). This method supports the creation of complex peptide structures with specific functionalities, essential for understanding biological processes and developing therapeutic agents.

properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZKJYHTQGZGS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590421
Record name (2S)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid

CAS RN

1217710-00-3
Record name (2S)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.